

Technical Support Center: 2-Fluoro-5-iodopyrimidine Optimization

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Compound of Interest

Compound Name: 2-Fluoro-5-iodopyrimidine

CAS No.: 697300-79-1

Cat. No.: B1442139

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Executive Summary & Compound Profile

2-Fluoro-5-iodopyrimidine (CAS: 697300-79-1) is a critical heterocyclic building block. Its dual-functional nature—containing an electrophilic C2-fluorine for nucleophilic aromatic substitution (

) and a C5-iodine for cross-coupling (e.g., Suzuki-Miyaura)—makes it invaluable in medicinal chemistry.

However, its high lattice energy, driven by halogen bonding and

-stacking, often results in poor solubility in standard non-polar solvents. This insolubility leads to heterogeneous reaction mixtures, slow kinetics, and stalled intermediates. This guide provides a self-validating system to overcome these physical limitations.

Physicochemical Profile

Property	Value	Implication
Molecular Weight	223.98 g/mol	Moderate size, potential for aggregation.
Physical State	Solid (Crystalline)	Requires energy input (heat/sonication) to break lattice.
Key Functionalities	C2-F (Electrophile), C5-I (Halogen)	Warning: C2-F is labile to nucleophiles (OH ⁻ , RO ⁻).
LogP (Predicted)	~1.3 - 1.6	Lipophilic; poor water solubility without co-solvents.

Solvent Selection Matrix

The choice of solvent is a trade-off between solubility power and chemical compatibility. Use this matrix to select the optimal medium for your specific transformation.

Solvent Class	Solubility Rating	Recommended For	Senior Scientist Notes
Polar Aprotic (DMSO, DMF, NMP)	High (>50 mg/mL)	, High-temp couplings	Best Choice for Stock Solutions. Difficult to remove; requires aqueous workup or lyophilization.
Ethers (THF, 1,4-Dioxane)	Moderate	Suzuki/Stille Couplings	Excellent compromise. Dioxane is preferred for higher temperature reactions (>80°C).
Chlorinated (DCM, Chloroform)	Moderate-High	Workup/Purification	Avoid for reactions involving basic amines (potential alkylation side-reactions) or high heat.
Alcohols (MeOH, EtOH, IPA)	Moderate	(with caution)	Risk: Alkoxide anions (RO ⁻) can displace the Fluorine at C2, forming the alkoxy-pyrimidine byproduct.
Non-Polar (Toluene, Hexane)	Low	None (alone)	Only use as a co-solvent (e.g., Toluene:Water 3:1) with Phase Transfer Catalysts.

Visualized Decision Frameworks

Diagram 1: Solvent Selection Logic

This decision tree guides you to the correct solvent system based on your intended reaction type, minimizing side reactions.



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Caption: Logic flow for selecting the optimal solvent system based on reaction thermodynamics and chemoselectivity risks.

Troubleshooting Guides & Protocols

Scenario A: The "Crash Out" During Suzuki Coupling

Symptom: The reaction mixture becomes a thick slurry upon adding the aqueous base (e.g.,

or

), halting conversion. Root Cause: The lipophilic **2-Fluoro-5-iodopyrimidine** precipitates when the polarity of the solvent mixture increases too drastically with water addition.

Corrective Protocol:

- Switch Solvent Ratio: Change from 1:1 to 4:1 Organic:Water.
- Add Phase Transfer Catalyst (PTC): Add TBAB (Tetrabutylammonium bromide) at 5-10 mol%. This stabilizes the interface and improves the solubility of the inorganic base in the organic phase.
- Order of Addition:
 - Dissolve Pyrimidine + Boronic Acid + Catalyst in Dioxane.
 - Heat to 40°C before adding the aqueous base solution dropwise.

Scenario B: Low Yield in Reactions

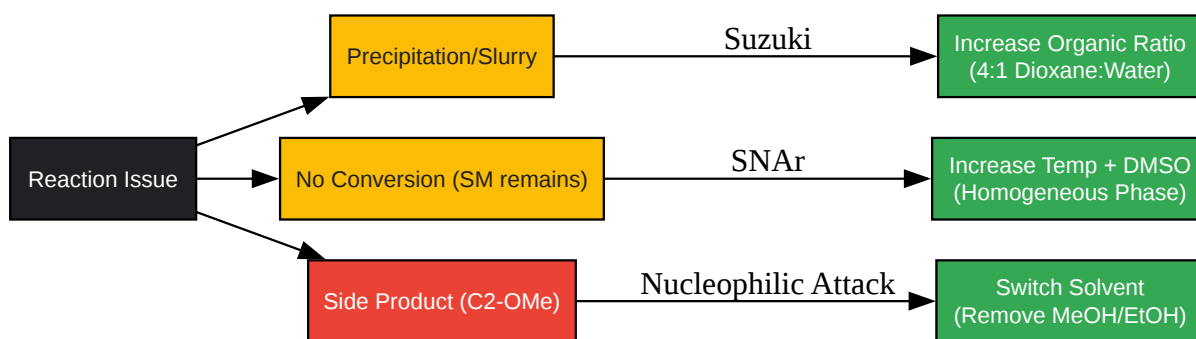
Symptom: Starting material remains unconsumed despite heating; black tar formation. Root Cause: Thermal decomposition competes with the reaction due to poor solubility (heterogeneous reaction).

Corrective Protocol (High-Concentration Stock):

- Pre-dissolve: Dissolve **2-Fluoro-5-iodopyrimidine** in anhydrous DMSO (Concentration: 1M).
 - Note: Sonicate for 5 minutes at 35°C to ensure complete lattice breakdown.
- Slow Addition: Add the nucleophile (amine/thiol) to the pyrimidine solution, not vice versa. This maintains a high local concentration of the electrophile.
- Base Selection: Use a soluble organic base (DIPEA or TEA) instead of inorganic carbonates to maintain a homogeneous single phase.

Diagram 2: Troubleshooting Workflow

Use this chart to diagnose stalled reactions.



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Caption: Diagnostic pathways for identifying and resolving common failure modes in pyrimidine functionalization.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol or Methanol as a solvent for Suzuki coupling with this molecule?

A: Proceed with extreme caution. While these solvents dissolve the catalyst well, the C2-Fluorine is highly activated. In the presence of base (carbonate/hydroxide), the solvent (methoxide/ethoxide) can displace the fluorine, yielding 2-methoxy-5-iodopyrimidine instead of your coupled product [1]. Use Dioxane or THF instead.

Q2: How do I remove DMSO after the reaction? A: DMSO has a high boiling point (189°C). Do not attempt to rotovap it directly.

- Method A (Extraction): Dilute the reaction mixture with Water (5x volume) and extract into Ethyl Acetate. Wash the organic layer 3x with Brine to pull out residual DMSO.
- Method B (Lyophilization): If your product is water-stable, freeze the DMSO/Water mixture and lyophilize (freeze-dry).

Q3: The compound is turning pink/purple in storage. Is it degraded? A: This indicates Iodine liberation (dehalogenation), likely due to light exposure. **2-Fluoro-5-iodopyrimidine** is light-sensitive.[1][2]

- Validation: Run a TLC or LC-MS. If the main peak is intact, recrystallize from Heptane/EtOAc to remove the iodine trace.

- Prevention: Store at -20°C in amber vials under Argon [2].

References

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